1-Chloro-3-isopropoxypropane
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Overview
Description
1-Chloro-3-isopropoxypropane is an organic compound with the chemical formula C6H13ClO. It is a colorless, transparent liquid that is soluble in most organic solvents but insoluble in water. This compound is commonly used as a reagent and intermediate in organic synthesis due to its high reactivity. It can undergo various chemical reactions, making it valuable in pharmaceuticals, cosmetics, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isopropoxypropane can be synthesized by reacting 3-isopropoxypropanol with hydrochloric acid. The reaction involves the conversion of the hydroxyl group in 3-isopropoxypropanol to a chloride group, resulting in the formation of this compound. The reaction conditions typically include the use of an acid catalyst and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes distillation and purification steps to obtain the pure product. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-isopropoxypropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of different ethers or alcohols.
Ester Exchange: The compound can participate in ester exchange reactions, where the isopropoxy group is replaced by other alkoxy groups.
Etherification: It can form ethers through reactions with alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Ester Exchange: Reagents such as alcohols and acid catalysts are used.
Etherification: Alcohols and either acidic or basic catalysts are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of different ethers or alcohols.
Ester Exchange: Formation of new esters with different alkoxy groups.
Etherification: Formation of various ethers.
Scientific Research Applications
1-Chloro-3-isopropoxypropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is employed in the development of pharmaceutical intermediates and active ingredients.
Cosmetics: It is used in the formulation of cosmetic products due to its reactivity and stability.
Pesticides: It serves as an intermediate in the synthesis of pesticide compounds.
Mechanism of Action
The mechanism of action of 1-chloro-3-isopropoxypropane involves its reactivity as a nucleophile and electrophile. The chlorine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in various chemical reactions. The isopropoxy group can also participate in etherification and ester exchange reactions, contributing to its utility in organic synthesis .
Comparison with Similar Compounds
1-Chloro-2-isopropoxypropane: Similar structure but different position of the chlorine atom.
1-Chloro-3-methoxypropane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Chloropropyl isopropyl ether: Similar structure but with a different arrangement of the functional groups.
Uniqueness: 1-Chloro-3-isopropoxypropane is unique due to its specific reactivity and the position of the chlorine and isopropoxy groups. This unique arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-propan-2-yloxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDATWIUMMRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608631 |
Source
|
Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72468-94-1 |
Source
|
Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(propan-2-yloxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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